molecular formula C27H38O4 B14632065 4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate CAS No. 53267-27-9

4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate

Cat. No.: B14632065
CAS No.: 53267-27-9
M. Wt: 426.6 g/mol
InChI Key: TXVKGDFCALVILQ-UHFFFAOYSA-N
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Description

4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate is a chemical compound with the molecular formula C34H42O6 and a molecular weight of 546.71 g/mol . This compound is known for its unique structure, which includes two heptyloxy groups attached to a phenyl and benzoate moiety. It is often used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-(heptyloxy)benzoic acid with 4-(heptyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane at a controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate is primarily related to its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
  • 4-(Octyloxy)phenyl 4-(octyloxy)benzoate
  • 4-(Decyloxy)phenyl 4-(decyloxy)benzoate

Uniqueness

4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate is unique due to its specific heptyloxy groups, which impart distinct physical and chemical properties compared to its analogs. These properties can influence the compound’s solubility, melting point, and reactivity, making it suitable for specialized applications in materials science and pharmaceuticals.

Properties

CAS No.

53267-27-9

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

(4-heptoxyphenyl) 4-heptoxybenzoate

InChI

InChI=1S/C27H38O4/c1-3-5-7-9-11-21-29-24-15-13-23(14-16-24)27(28)31-26-19-17-25(18-20-26)30-22-12-10-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3

InChI Key

TXVKGDFCALVILQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCC

Origin of Product

United States

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